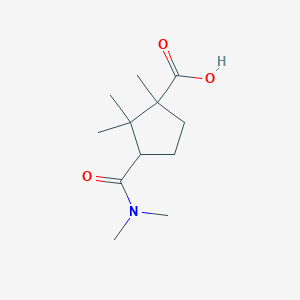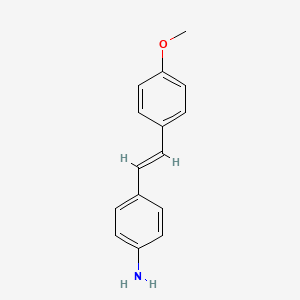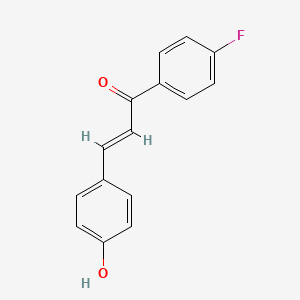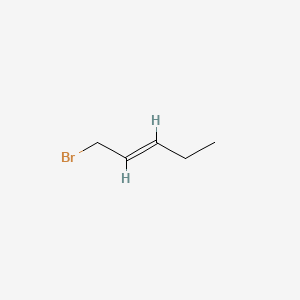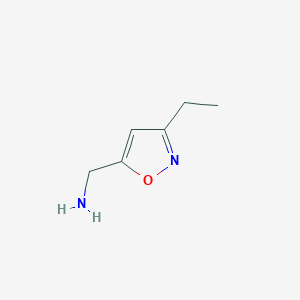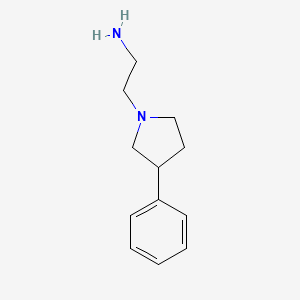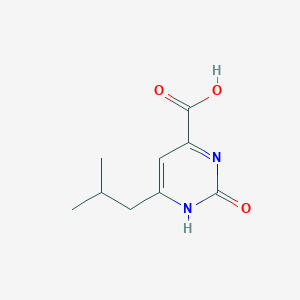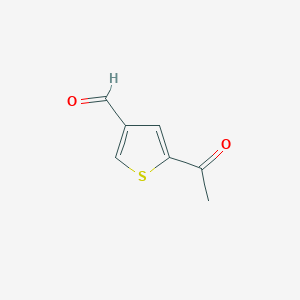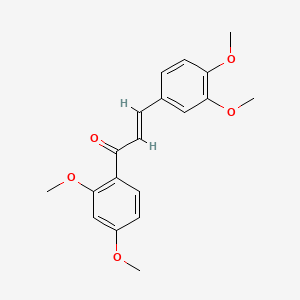
Chalcone, 3,4,2',4'-tétraméthoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chalcones are a class of natural compounds that have attracted considerable attention from researchers due to their diverse biological activities. Chalcone, 3,4,2',4'-tetramethoxy- is a synthetic compound that has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Activité antimicrobienne
Les chalcones sont reconnues pour leurs puissantes propriétés antimicrobiennes. La présence du système α,β-insaturé réactif dans les cycles de la chalcone a montré différentes propriétés pharmacologiques potentielles, notamment une activité antibactérienne, antifongique, antipaludique, antiprotozoaire et antifilarienne significative . La structure des chalcones peut être modifiée en ajoutant des groupes substituants au cycle aromatique, ce qui peut augmenter la puissance, réduire la toxicité et élargir l'action pharmacologique .
Propriétés anticancéreuses
Le potentiel anticancéreux des chalcones est un autre domaine de recherche approfondie. Ces composés peuvent inhiber les enzymes essentielles à la croissance et à la survie des cellules cancéreuses. Les chalcones se sont avérées présenter des activités anticancéreuses en interférant avec diverses voies moléculaires impliquées dans la progression tumorale . Cela inclut l'inhibition de la falcipaïne-2, une enzyme importante dans la pathogenèse du paludisme, qui est également étudiée pour son importance dans le traitement du cancer .
Effets anti-inflammatoires
Les chalcones sont connues pour posséder des effets anti-inflammatoires. Elles peuvent moduler les voies inflammatoires, réduisant ainsi l'inflammation et offrant des avantages thérapeutiques dans des affections comme l'arthrite et d'autres maladies inflammatoires . La modification des structures des chalcones s'est avérée améliorer ces propriétés anti-inflammatoires .
Applications neuroprotectrices
Des recherches ont indiqué que les chalcones peuvent avoir des effets neuroprotecteurs. De nouveaux analogues fluorescents de chalcones ont été rapportés pour l'inhibition de la formation de plaques bêta-amyloïdes, ce qui constitue une approche thérapeutique utilisée pour traiter la maladie d'Alzheimer (MA) . Cela suggère que les chalcones pourraient jouer un rôle dans la prise en charge des maladies neurodégénératives.
Effets antioxydants
Les chalcones présentent également des propriétés antioxydantes, qui sont bénéfiques pour lutter contre le stress oxydatif, une condition associée à diverses maladies chroniques . Leur capacité à piéger les radicaux libres en fait des candidats prometteurs pour la thérapie antioxydante.
Activité antidiabétique
L'activité antidiabétique des chalcones est un autre domaine d'étude prometteur. Ces composés se sont avérés avoir des effets sur le métabolisme du glucose, ce qui peut être bénéfique dans le traitement du diabète . Les chalcones peuvent également agir comme des agents antihypertenseurs et anti-obésité, qui sont des facteurs importants dans la prise en charge du diabète .
Mécanisme D'action
Target of Action
Chalcones are among the leading bioactive flavonoids with a therapeutic potential implicated in an array of bioactivities . The chalcone, 3,4,2’,4’-tetramethoxy-, has been identified as a potential inhibitor of the Mep A efflux pump. This efflux pump plays a crucial role in antibiotic resistance, and its inhibition can enhance the efficacy of certain antibiotics.
Mode of Action
The mode of action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily through its interaction with the Mep A efflux pump. By inhibiting this pump, the chalcone enhances the efficacy of antibiotics, indicating its role in combating antibiotic resistance.
Biochemical Pathways
Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants . They are bioprecursors of plant flavonoids .
Pharmacokinetics
Chalcones are known to be polyhydroxylated aromatic compounds abundantly found in fruits, grains, legumes, vegetables, and beverages such as tea, coffee, red wine, beer, etc . This suggests that they may have good bioavailability.
Result of Action
The result of the action of chalcone, 3,4,2’,4’-tetramethoxy-, is primarily seen in its potential to combat antibiotic resistance. By inhibiting the Mep A efflux pump, it enhances the efficacy of antibiotics. This suggests that it could have potential anti-inflammatory and neuroprotective effects.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Chalcone, 3,4,2’,4’-tetramethoxy-, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- interacts with proteins involved in the regulation of oxidative stress, thereby exerting its antioxidant effects .
Cellular Effects
Chalcone, 3,4,2’,4’-tetramethoxy-, influences various cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, Chalcone, 3,4,2’,4’-tetramethoxy- can modulate gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Chalcone, 3,4,2’,4’-tetramethoxy- involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with kinases results in the inhibition of phosphorylation processes, which are essential for signal transduction . Additionally, Chalcone, 3,4,2’,4’-tetramethoxy- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chalcone, 3,4,2’,4’-tetramethoxy- have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Chalcone, 3,4,2’,4’-tetramethoxy- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Chalcone, 3,4,2’,4’-tetramethoxy- is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation . This compound can also affect metabolic flux by altering the levels of specific metabolites . For instance, it has been shown to increase the production of reactive oxygen species (ROS), which can influence cellular redox balance .
Transport and Distribution
Within cells and tissues, Chalcone, 3,4,2’,4’-tetramethoxy- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of Chalcone, 3,4,2’,4’-tetramethoxy- is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . These modifications play a role in directing the compound to its sites of action within the cell.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100753-43-3 |
Source


|
| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



